trans-4-Formylcyclohexanecarbonitrile
Description
trans-4-Formylcyclohexanecarbonitrile is a cyclohexane derivative featuring a formyl (-CHO) and a nitrile (-CN) group in trans configurations on the ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, where its stereochemistry and functional groups enable precise reactivity in reactions such as nucleophilic additions, cyclizations, and cross-couplings. The trans configuration minimizes steric hindrance between substituents, enhancing conformational stability compared to its cis counterpart .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-formylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h6-8H,1-4H2 |
InChI Key |
KUTWIQCBCSPAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between trans-4-Formylcyclohexanecarbonitrile and related compounds from the provided evidence:
Reactivity and Physicochemical Properties
Electronic Effects :
- The fluorinated aromatic substituents in 3-(4-Fluorobenzoyl)...dicarbonitrile increase electron deficiency, making it less reactive toward electrophiles but more resistant to oxidation compared to this compound .
- The this compound’s formyl group is highly electrophilic, favoring reactions like condensations, whereas its nitrile group enables participation in click chemistry or nitrile hydrolysis.
- Steric and Conformational Factors: The bicyclic framework of Trans,trans-4-pentyl-4’-vinylbicyclohexyl introduces rigidity, reducing solubility in polar solvents but enhancing thermal stability for materials applications . In contrast, the monocyclic structure of this compound offers greater conformational flexibility, improving solubility in organic solvents like dichloromethane or THF.
Hydrogen Bonding and Solubility :
- The hydroxyl group in 3-(4-Fluorobenzoyl)...dicarbonitrile facilitates hydrogen bonding, increasing aqueous solubility relative to this compound, which relies solely on dipole-dipole interactions .
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